2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
Description
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone (CAS: 1403667-07-1) is a halogenated aromatic ketone with the molecular formula C₁₄H₉Cl₂FO and a molecular weight of 283.13 g/mol . It serves as a critical intermediate or impurity in pharmaceutical synthesis, notably in the production of Atorvastatin calcium, a cholesterol-lowering drug. Its structure features a 4-fluorophenyl group, a dichlorinated ethanone moiety, and a phenyl ring, which collectively influence its reactivity and applications in medicinal chemistry .
Properties
IUPAC Name |
2,2-dichloro-1-(4-fluorophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c15-14(16,11-4-2-1-3-5-11)13(18)10-6-8-12(17)9-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWFNDBTRRTXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation to Form 1-(4-Fluorophenyl)-2-phenylethanone
The initial key step involves the Friedel-Crafts condensation of fluorobenzene with phenyl acetyl chloride to produce 1-(4-fluorophenyl)-2-phenylethanone, which serves as a precursor for further halogenation.
- Reagents: Fluorobenzene, phenyl acetyl chloride, aluminum chloride (AlCl3) or alternative Lewis acids
- Conditions:
- Temperature controlled between 0°C to 80°C
- Reaction time approximately 4 hours
- Slow dropwise addition of phenyl acetyl chloride to fluorobenzene and AlCl3 mixture at low temperature (0°C)
- Work-up:
- Quenching with cold 2 M hydrochloric acid at 0°C
- Organic layer separation and neutralization with saturated sodium bicarbonate
- Solvent removal by distillation
- Yield: Approximately 85% of 1-(4-fluorophenyl)-2-phenylethanone solid product
- Notes: The reaction mixture is carefully temperature controlled to avoid side reactions; the product purity by HPLC can reach >99% with negligible deoxy benzoin impurities.
Halogenation to Introduce Dichloromethyl Group
The critical transformation to 2,2-dichloro-1-(4-fluorophenyl)-2-phenylethanone involves halogenation of the ketone intermediate, typically using chlorine sources such as thionyl chloride or bromine under controlled conditions.
- Typical Procedure:
- Dissolve 1-(4-fluorophenyl)-2-phenylethanone in methylene chloride
- Add halogenating agent (e.g., thionyl chloride or bromine) dropwise at low temperature (around 0°C to 5°C)
- Stir for 1-2 hours maintaining low temperature to ensure selective halogenation
- Work-up:
- Extract organic phase and wash sequentially with aqueous sodium bicarbonate, water, and brine
- Dry organic layer over sodium sulfate
- Remove solvent by distillation to obtain the dichlorinated ketone as a pale yellow solid or syrup
- Yield: Up to 85.9% isolated yield reported
- Analytical Data: Product purity confirmed by HPLC and physical characterization.
Alternative Synthetic Route via Grignard Reaction and Chlorination
Another reported synthetic route involves the reaction of 4-fluorobenzaldehyde with phenylmagnesium bromide to form an intermediate secondary alcohol, which is subsequently chlorinated to yield the target compound.
- Step 1: Formation of secondary alcohol intermediate
- React 4-fluorobenzaldehyde with phenylmagnesium bromide in anhydrous ether or tetrahydrofuran under inert atmosphere
- Temperature: Room temperature to reflux
- Step 2: Chlorination of intermediate alcohol
- Treat the intermediate with thionyl chloride or similar chlorinating agents
- Reaction conditions optimized to favor dichlorination at the α-position relative to the ketone
- Advantages: This method allows for precise control of substitution and can be adapted for scale-up with continuous flow reactors
- Notes: Industrial production often employs this route with process optimizations for yield and purity.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Methylene chloride, acetone, ether, THF | Choice depends on reaction step |
| Temperature | 0°C to 80°C | Low temperature favored during halogenation |
| Reaction Time | 1–8 hours | Longer reflux times for certain steps |
| Halogenating Agents | Thionyl chloride, bromine | Used for dichlorination |
| Work-up | Aqueous acid/base washes, drying over sodium sulfate | Ensures purity and removal of byproducts |
| Yields | 74–86% | High yields with controlled conditions |
Summary of Key Preparation Steps
| Step No. | Reaction Type | Reactants/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Fluorobenzene + phenyl acetyl chloride + AlCl3, 0–80°C, 4 h | 1-(4-fluorophenyl)-2-phenylethanone | ~85 |
| 2 | Halogenation | 1-(4-fluorophenyl)-2-phenylethanone + Cl2 or SOCl2, 0–5°C | This compound | ~85 |
| 3 | Grignard + Chlorination | 4-fluorobenzaldehyde + phenylmagnesium bromide + SOCl2 | This compound | Variable |
Research Findings and Practical Considerations
- Purity and Analysis: HPLC analysis confirms high purity (>99%) of intermediates and final product when reaction parameters are tightly controlled.
- Temperature Control: Maintaining low temperatures during halogenation is critical to prevent side reactions and over-chlorination.
- Solvent Selection: Methylene chloride is preferred for halogenation steps due to its inertness and ease of removal.
- Industrial Scale: Continuous flow systems and automated dosing improve reproducibility and safety in large-scale production.
- Environmental and Safety: Use of corrosive reagents (AlCl3, SOCl2) requires appropriate handling and waste management protocols.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound is utilized as a key intermediate in the synthesis of various organic compounds due to its electrophilic carbonyl carbon, which participates in nucleophilic addition reactions.
Biology
- Biological Activity :
- Investigated for antimicrobial properties against various bacterial strains.
- Exhibits anticancer potential by inducing apoptosis in cancer cell lines.
Medicine
- Therapeutic Properties : The compound's structure allows it to interact with biological molecules, making it a candidate for drug development, particularly in anti-inflammatory and antimicrobial therapies.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Anticancer Mechanism Study
A notable study examined the anticancer properties of 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone. Researchers found that the compound significantly reduced viability in human cancer cell lines through activation of caspase pathways leading to programmed cell death. The study highlighted the importance of the carbonyl group in facilitating these interactions.
Antimicrobial Efficacy Study
In another investigation focusing on its antimicrobial properties, the compound demonstrated effective inhibition against several bacterial strains. The presence of halogen substituents was found to enhance its interaction with microbial cell membranes, contributing to its efficacy as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
The compound’s structural analogs vary in halogenation, aryl substituents, and functional groups, leading to distinct physicochemical and biological properties:
Key Observations :
- Halogen Type : Brominated analogs (e.g., 2-Bromo derivatives) exhibit higher molecular weights and distinct reactivity in nucleophilic substitutions compared to dichlorinated compounds .
- Sulfonyl vs.
- Triazole-Thio Derivatives : The addition of sulfur and triazole rings improves solubility and enables interactions with biological targets like fungal enzymes .
Key Observations :
- Bromination vs. Chlorination : Bromination with HBr/H₂O₂ is milder and more selective than chlorination, which may require harsher conditions (e.g., SOCl₂) .
- Triazole-Thio Synthesis : Sodium ethoxide-mediated reactions enable efficient sulfur-carbon bond formation, critical for bioactive derivatives .
Physicochemical and Analytical Properties
Key Observations :
- Spectroscopic Differences: Brominated analogs show distinct ¹H NMR signals (e.g., δ 6.35 for the ethanone proton) and IR peaks for C-Br bonds .
- Crystallinity : Sulfonyl and triazole-containing derivatives often form stable crystals, aiding structural characterization .
Biological Activity
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a dichloro and a fluorophenyl group, enhances its biological activity, making it a subject of various studies focused on its therapeutic applications. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H10Cl2F. The presence of halogen substituents (chlorine and fluorine) contributes to its electrophilic nature, which is crucial for its interactions with biological targets. The carbonyl group in the structure further enhances its reactivity in biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may modulate enzyme activity or bind to receptors involved in various disease pathways. Ongoing studies aim to elucidate the precise molecular targets and pathways affected by this compound.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The halogen substituents enhance its interaction with microbial cell membranes, contributing to its efficacy as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications in the fluorophenyl group can enhance its anticancer effects .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Case Study: Anticancer Mechanism
In a study examining the anticancer properties of this compound, researchers found that the compound significantly reduced viability in human cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death. The study highlighted the importance of the carbonyl group in facilitating these interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via α-halogenation of its parent ketone using halogenating agents (e.g., Cl₂ or SO₂Cl₂) under controlled conditions. Evidence from related brominated analogs (e.g., 2-bromo derivatives) suggests catalytic methods, such as Copper Nitrate-Catalyzed α-bromination with HBr, may improve selectivity and reduce side products. Reaction parameters like temperature (optimized at 50–80°C), solvent polarity (e.g., DMF or CH₃CN), and stoichiometric ratios of reagents are critical for achieving yields >75% .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming the substitution pattern (e.g., fluorophenyl vs. phenyl groups). For example, aromatic protons in the 4-fluorophenyl group resonate at δ 7.11–7.15 ppm (doublet, J = 8.5 Hz) .
- HRMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 291.9978 for C₁₄H₈Cl₂FO) .
- X-ray crystallography : Single-crystal studies (e.g., using SHELXL or WinGX) resolve bond lengths and angles, with mean C–C bond deviations <0.005 Å .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation of halogenated aryl ketones?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. For example, unexpected peaks in H NMR could indicate residual solvents or byproducts. Cross-validation via HRMS (e.g., exact mass matching within 0.001 Da) and comparative analysis with crystallographic data (e.g., C–Cl bond lengths ~1.74 Å) can resolve ambiguities .
Q. What strategies optimize catalytic efficiency in halogenation reactions for dichloro-substituted aryl ketones?
- Methodological Answer : Catalytic systems (e.g., Cu(NO₃)₂) enhance regioselectivity by stabilizing transition states. Kinetic studies show that HBr as a co-reagent accelerates bromination, with turnover frequencies (TOF) increasing by 30% compared to non-catalytic methods. Solvent-free conditions or microwave-assisted synthesis may further reduce reaction times .
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodological Answer : X-ray diffraction (e.g., SHELXL-refined structures) reveals intermolecular interactions like C–H···O and halogen bonding (Cl···π contacts ~3.4 Å). These interactions affect melting points (predicted ~150–160°C) and solubility in nonpolar solvents. Hirshfeld surface analysis quantifies packing efficiency, correlating with thermal stability .
Q. What in vitro models are suitable for evaluating the antiparasitic activity of halogenated aryl ketones?
- Methodological Answer : Related compounds (e.g., pyrrolopyrimidines derived from brominated analogs) are tested against Trypanosoma brucei or Leishmania spp. using IC₅₀ assays. Structure-activity relationship (SAR) studies highlight the role of the 4-fluorophenyl group in enhancing membrane permeability, with logP values optimized to ~3.5 for blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
